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Compound of Interest

Compound Name: 2-Acetamido-5-bromothiazole

Cat. No.: B1267638 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
2-Acetamido-5-bromothiazole is a key heterocyclic building block that has garnered

significant attention in medicinal chemistry and materials science. Its unique structural features,

including a reactive bromine atom at the 5-position and a protected amino group at the 2-

position, make it an ideal starting material for the synthesis of a diverse array of complex

molecules. The thiazole ring is a prevalent scaffold in numerous biologically active compounds,

exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-

inflammatory activities. This guide provides a comprehensive overview of the synthesis,

properties, and synthetic applications of 2-acetamido-5-bromothiazole, with a focus on its

utility in constructing novel heterocyclic systems through modern cross-coupling

methodologies.

Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-acetamido-5-bromothiazole
is crucial for its effective use in synthesis. Key properties are summarized in the table below.
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Property Value Reference

CAS Number 7336-54-1 [1][2][3]

Molecular Formula C₅H₅BrN₂OS [1][2]

Molecular Weight 221.08 g/mol [1][2]

Appearance
White to light yellow crystalline

powder
[3]

Melting Point 229-231 °C [4]

SMILES CC(=O)NC1=NC=C(S1)Br [1]

IUPAC Name
N-(5-bromo-1,3-thiazol-2-

yl)acetamide
[2]

Synthesis of 2-Acetamido-5-bromothiazole
The synthesis of 2-acetamido-5-bromothiazole is typically achieved through the acetylation of

2-amino-5-bromothiazole. The latter can be prepared by the bromination of 2-aminothiazole.

Experimental Protocol: Synthesis of 2-Amino-5-
bromothiazole[5]

Dissolve 2-aminothiazole (4.0 g, 40 mmol) in 160 mL of acetic acid in a flask at 0 °C.

Slowly add bromine (4.08 mL, 80 mmol) dropwise to the solution.

Allow the mixture to stir at room temperature for 2 hours, monitoring the reaction progress by

Thin Layer Chromatography (TLC).

Once the reaction is complete, adjust the pH to 7-8 with a saturated solution of sodium

bicarbonate (NaHCO₃).

Extract the product with ethyl acetate (3 x 200 mL).

Combine the organic layers, wash with saturated saline solution, and dry over anhydrous

sodium sulfate.
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Filter and concentrate the solution under reduced pressure.

Purify the crude product by column chromatography to obtain 5-bromothiazol-2-amine.

Experimental Protocol: Synthesis of 2-Acetamido-5-
bromothiazole[4]

To a solution of 2-amino-5-bromothiazole (1.79 g, 10 mmol) in a suitable solvent (e.g., dry

acetone, 60 mL), add acetyl chloride (0.78 mL, 11 mmol) or acetic anhydride.[4]

Reflux the mixture for 2 hours.

After cooling, pour the reaction mixture into cold acidified water.

Collect the resulting solid by filtration and wash with cold acetone to yield 2-acetamido-5-
bromothiazole.

Applications in Heterocyclic Synthesis: Cross-
Coupling Reactions
The bromine atom at the 5-position of 2-acetamido-5-bromothiazole serves as a versatile

handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a

wide range of substituents and the construction of complex heterocyclic systems.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between

the thiazole core and various aryl or heteroaryl groups.

In a Schlenk flask, combine 2-acetamido-5-bromothiazole (1.0 mmol), an arylboronic acid

(1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like potassium

carbonate (2.0 mmol).

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g.,

1,4-dioxane/water 4:1, 10 mL).
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Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by

TLC.

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash

with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.

Arylboronic
Acid

Product Yield (%)
1H NMR (δ,
ppm)

13C NMR (δ,
ppm)

Phenylboronic

acid

N-(5-

phenylthiazol-2-

yl)acetamide

85-95

7.30-7.50 (m,

5H, Ar-H), 7.85

(s, 1H, thiazole-

H), 2.25 (s, 3H,

CH₃)

168.5, 159.0,

140.2, 131.5,

129.1, 128.8,

126.5, 125.8,

23.1

4-

Methoxyphenylb

oronic acid

N-(5-(4-

methoxyphenyl)t

hiazol-2-

yl)acetamide

80-90

7.45 (d, 2H, Ar-

H), 6.95 (d, 2H,

Ar-H), 7.75 (s,

1H, thiazole-H),

3.80 (s, 3H,

OCH₃), 2.25 (s,

3H, CH₃)

168.5, 159.5,

159.0, 139.8,

127.8, 124.5,

114.3, 55.3, 23.1

Note: The provided NMR data is representative and may vary based on the specific solvent

and instrument used.

Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties at the 5-position of the

thiazole ring, which are valuable for further transformations or as components of conjugated

systems.
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To a dry Schlenk flask under an inert atmosphere, add 2-acetamido-5-bromothiazole (1.0

mmol), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 mmol), and a copper(I) co-catalyst

like CuI (0.05 mmol).

Add an anhydrous solvent (e.g., THF or DMF, 10 mL) and a base such as triethylamine (2.0

mmol).

Add the terminal alkyne (1.2 mmol) dropwise.

Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-12 hours, monitoring

by TLC.

After completion, pour the mixture into a saturated aqueous solution of ammonium chloride

and extract with an organic solvent.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate.

Purify the crude product by column chromatography.

Terminal
Alkyne

Product Yield (%)
1H NMR (δ,
ppm)

13C NMR (δ,
ppm)

Phenylacetylene

N-(5-

(phenylethynyl)th

iazol-2-

yl)acetamide

75-85

7.30-7.55 (m,

5H, Ar-H), 7.90

(s, 1H, thiazole-

H), 2.30 (s, 3H,

CH₃)

168.7, 160.1,

142.5, 131.8,

128.9, 128.5,

122.7, 115.2,

92.1, 83.5, 23.2

Ethynyltrimethyls

ilane

N-(5-

((trimethylsilyl)et

hynyl)thiazol-2-

yl)acetamide

80-90

7.80 (s, 1H,

thiazole-H), 2.28

(s, 3H, CH₃),

0.25 (s, 9H,

Si(CH₃)₃)

168.6, 160.5,

143.0, 116.0,

100.2, 98.5,

23.2, -0.2

Note: The provided NMR data is representative and may vary based on the specific solvent

and instrument used.
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Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond at the 5-

position, providing access to a variety of 5-aminothiazole derivatives.

In a dry, sealable reaction tube under an inert atmosphere, combine 2-acetamido-5-
bromothiazole (1.0 mmol), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a

phosphine ligand (e.g., BINAP or Xantphos, 0.04 mmol), and a base (e.g., sodium tert-

butoxide, 1.4 mmol).

Add an anhydrous solvent (e.g., toluene or dioxane, 10 mL) followed by the amine (1.2

mmol).

Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, with stirring.

Monitor the reaction progress by LC-MS.

After completion, cool the reaction to room temperature, quench with a saturated aqueous

solution of ammonium chloride, and extract with an organic solvent.

Dry the organic layer, filter, and concentrate.

Purify the crude product by column chromatography.
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Amine Product Yield (%)
1H NMR (δ,
ppm)

13C NMR (δ,
ppm)

Aniline

N-(5-

(phenylamino)thi

azol-2-

yl)acetamide

60-75

8.5 (s, 1H, NH),

7.10-7.40 (m,

5H, Ar-H), 7.05

(s, 1H, thiazole-

H), 2.20 (s, 3H,

CH₃)

168.0, 157.5,

142.0, 138.5,

129.3, 122.0,

118.5, 115.0,

23.0

Morpholine

N-(5-

(morpholino)thiaz

ol-2-yl)acetamide

70-85

7.00 (s, 1H,

thiazole-H), 3.80

(t, 4H,

morpholine-H),

3.10 (t, 4H,

morpholine-H),

2.22 (s, 3H, CH₃)

168.2, 158.0,

145.0, 118.0,

66.5, 50.5, 23.0

Note: The provided NMR data is representative and may vary based on the specific solvent

and instrument used.

Applications in Drug Discovery: Kinase Inhibitors
Derivatives of 2-aminothiazole are prominent scaffolds in the design of kinase inhibitors for the

treatment of cancer. The multi-targeted kinase inhibitor Dasatinib, used for chronic myeloid

leukemia (CML), features a 2-aminothiazole core. The synthetic strategies outlined above are

directly applicable to the synthesis of Dasatinib analogues and other novel kinase inhibitors.

These compounds often target key signaling pathways involved in cell proliferation and

survival, such as the Bcr-Abl and Src pathways.

Bcr-Abl Signaling Pathway in CML
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis

of CML. It activates several downstream signaling pathways, leading to uncontrolled cell

proliferation and inhibition of apoptosis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bcr-Abl
(Constitutively Active Kinase)

GRB2/SOS PI3K JAK

RAS

RAF

MEK

ERK

Cell Proliferation
Survival

AKT

Inhibition of
Apoptosis

STAT

Click to download full resolution via product page

Caption: Bcr-Abl signaling pathway in Chronic Myeloid Leukemia (CML).

c-Src Signaling Pathway
c-Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell growth,

differentiation, and motility. Its aberrant activation is implicated in various cancers.
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Caption: Overview of the c-Src signaling pathway.

Experimental Workflow for Heterocyclic Synthesis
The general workflow for synthesizing novel heterocyclic compounds from 2-acetamido-5-
bromothiazole using cross-coupling reactions is depicted below.

2-Acetamido-5-bromothiazole Cross-Coupling Reaction
(Suzuki, Sonogashira, Buchwald-Hartwig)

Reaction Work-up
(Extraction, Washing)

Purification
(Column Chromatography)

Characterization
(NMR, MS, etc.)

Substituted 2-Acetamidothiazole
Derivative

Click to download full resolution via product page

Caption: General workflow for cross-coupling reactions.

Conclusion
2-Acetamido-5-bromothiazole is a highly valuable and versatile building block for the

synthesis of a wide range of heterocyclic compounds. Its amenability to various palladium-
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catalyzed cross-coupling reactions allows for the facile introduction of diverse functionalities,

making it an indispensable tool for medicinal chemists and materials scientists. The protocols

and data presented in this guide serve as a comprehensive resource for researchers seeking

to exploit the synthetic potential of this important intermediate in the development of novel

molecules with promising biological and physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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